(Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one
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Overview
Description
(Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring, a fluorinated aniline moiety, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 3-fluoroaniline with a thiophene-based aldehyde or ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols, amines, and alkanes.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated aniline moiety makes it a useful tool for investigating the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aniline moiety can enhance binding affinity and selectivity, while the thiophene ring can contribute to the overall stability and reactivity of the compound. The enone structure allows for potential interactions with nucleophilic sites in biological systems, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-fluoroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(3-fluoroanilino)-1-furan-2-ylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the combination of its fluorinated aniline moiety, thiophene ring, and enone structure This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
(Z)-3-(3-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-10-3-1-4-11(9-10)15-7-6-12(16)13-5-2-8-17-13/h1-9,15H/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVAVKISCMUVEJ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/C=C\C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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